(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride
Overview
Description
(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O2S and its molecular weight is 200.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is involved in various synthetic processes. The compound plays a crucial role in the stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This process is instrumental in the formation of N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines, showcasing inversion of configuration and excellent yields. This method is significant in preparing optically pure and meso triamine ligands with two pyridine rings in a stereochemically pure form, emphasizing the compound's utility in creating complex and stereochemically precise molecular structures (Uenishi et al., 2004).
Role in Polymorphism Studies
The compound has been studied in the context of polymorphism, particularly in substances like R-tamsulosin, an alpha blocker used in treating Benign Prostatic Hyperplasia (BPH). The research shows that multi-point synthons offered by much weaker ethoxy O and amine N acceptors can compete with and disrupt robust sulfonamide homosynthons. This finding is significant for the design of pharmaceutical cocrystals for sulfonamide-bearing drug molecules, offering insights into the molecular interactions and structural variability in pharmaceutical compounds (Nanubolu et al., 2014).
Chemical Reactions and Synthesis
This compound is also a key component in various chemical reactions. For instance, it is involved in the reaction of 1-chloro [1,4]benzodioxino[2,3-d]pyridazine with sodium methoxide, leading to the formation of dioxin ring-opened pyridazines and ring-cyclized pyridazines. Such reactions are pivotal in organic synthesis, contributing to the creation of complex heterocyclic compounds (Oishi et al., 2004).
Involvement in Nucleophilic Substitution Reactions
The compound is also noted for its participation in nucleophilic substitution reactions, particularly in the synthesis and properties of condensed pyridopyrimidines. Such reactions are fundamental in organic chemistry, aiding in the formation of new chemical entities with potential pharmaceutical applications (Volovenko & Blyumin, 2000).
Properties
IUPAC Name |
(3R)-1-methylsulfonylpyrrolidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZSDPRWSRHDQD-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@H](C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651056-85-8 | |
Record name | 3-Pyrrolidinamine, 1-(methylsulfonyl)-, hydrochloride (1:1), (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=651056-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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